Populin
Overview
Description
Preparation Methods
Populin can be extracted from the bark, buds, and leaves of poplar trees. The extraction process typically involves the use of solvents to isolate the compound from the plant material . In the laboratory, this compound can be synthesized through the esterification of salicin with benzoic acid . The reaction conditions usually involve the use of an acid catalyst and heating to facilitate the esterification process.
Chemical Reactions Analysis
Populin undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to produce benzoic acid and salicin.
Reduction: The reduction of this compound can lead to the formation of various derivatives, such as salicortinoids.
Substitution: This compound can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions include benzoic acid, salicin, and various salicortinoid derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of populin involves its interaction with various molecular targets and pathways. In plants, this compound acts as a defense compound by inhibiting the growth of pathogens through its antimicrobial properties . In medical applications, this compound exerts its effects by modulating inflammatory pathways and inhibiting the growth of bacteria and fungi . The exact molecular targets of this compound include enzymes involved in the biosynthesis of cell wall components in pathogens .
Comparison with Similar Compounds
Populin is similar to other glucosides such as salicin and salicortin. it is unique due to its esterification with benzoic acid, which imparts different chemical properties and reactivity . Similar compounds include:
Properties
IUPAC Name |
[3,4,5-trihydroxy-6-[2-(hydroxymethyl)phenoxy]oxan-2-yl]methyl benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O8/c21-10-13-8-4-5-9-14(13)27-20-18(24)17(23)16(22)15(28-20)11-26-19(25)12-6-2-1-3-7-12/h1-9,15-18,20-24H,10-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHSKNLJWHGXWPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC3=CC=CC=C3CO)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30871583 | |
Record name | 2-(Hydroxymethyl)phenyl 6-O-benzoylhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30871583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99-17-2 | |
Record name | Populin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128308 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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